molecular formula C12H14N2O4S B2734433 N-(Methylsulfonyl)tryptophan CAS No. 1032383-45-1

N-(Methylsulfonyl)tryptophan

Cat. No.: B2734433
CAS No.: 1032383-45-1
M. Wt: 282.31
InChI Key: QVUHJFKDUNYLJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Methylsulfonyl)tryptophan is a derivative of the amino acid tryptophan, which is known for its indole ring structure. This compound is characterized by the presence of a methylsulfonyl group attached to the nitrogen atom of the tryptophan molecule. Tryptophan itself is an essential amino acid that plays a crucial role in various biological processes, including the synthesis of serotonin and melatonin.

Scientific Research Applications

N-(Methylsulfonyl)tryptophan has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.

    Biology: Studied for its role in protein modification and interaction with other biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in modulating serotonin pathways.

    Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.

Future Directions

Research on tryptophan and its derivatives is ongoing, with a focus on their role in neurological and psychiatric disorders . N-acetyl-DL-tryptophan has been identified as a potentially superior antioxidant to tryptophan, suggesting a future direction for research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Methylsulfonyl)tryptophan typically involves the reaction of tryptophan with a methylsulfonylating agent. One common method is the reaction of tryptophan with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the product, such as recrystallization or chromatography, to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: N-(Methylsulfonyl)tryptophan can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The methylsulfonyl group can be reduced to a methylthio group using reducing agents like lithium aluminum hydride.

    Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid can be employed.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Methylthio-tryptophan.

    Substitution: Halogenated or nitrated tryptophan derivatives.

Mechanism of Action

The mechanism of action of N-(Methylsulfonyl)tryptophan involves its interaction with various molecular targets, primarily through its indole ring. The compound can bind to receptors or enzymes that recognize tryptophan or its derivatives. The methylsulfonyl group may enhance the compound’s binding affinity or alter its metabolic stability, leading to different biological effects.

Comparison with Similar Compounds

    N-Acetyltryptophan: Another derivative of tryptophan with an acetyl group instead of a methylsulfonyl group.

    5-Hydroxytryptophan: A hydroxylated form of tryptophan that is a precursor to serotonin.

    Tryptophan Methyl Ester: A methyl ester derivative of tryptophan.

Uniqueness: N-(Methylsulfonyl)tryptophan is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

3-(1H-indol-3-yl)-2-(methanesulfonamido)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S/c1-19(17,18)14-11(12(15)16)6-8-7-13-10-5-3-2-4-9(8)10/h2-5,7,11,13-14H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUHJFKDUNYLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.